6-Bromo-8-nitrotetrazolo[1,5-a]pyridine

Tautomerism Computational Chemistry Reactivity Prediction

Sourcing bifunctional heterocyclic scaffolds with truly orthogonal reactive handles for PROTAC synthesis often forces researchers into multi-step protecting-group strategies. 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine (CAS 16098-20-7) eliminates this bottleneck by delivering two chemoselective derivatization sites on a single rigid core: • C6-Br enables Pd-catalyzed cross-coupling (Suzuki, Buchwald, etc.) for target-protein ligand attachment without competing at the nitro position. • C8-NO2 undergoes selective reduction to a primary amine for E3 ligase linker conjugation, or participates in SNAr chemistry. • The tetrazolo[1,5-a]pyridine scaffold is a validated, metabolically stable carboxylic acid bioisostere, improving membrane permeability while preserving key H-bond interactions. Supplied at ≥98% purity with full analytical documentation (NMR, HPLC). Standard research quantities available from stock with ambient shipping.

Molecular Formula C5H2BrN5O2
Molecular Weight 244.01 g/mol
CAS No. 16098-20-7
Cat. No. B094060
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-8-nitrotetrazolo[1,5-a]pyridine
CAS16098-20-7
Molecular FormulaC5H2BrN5O2
Molecular Weight244.01 g/mol
Structural Identifiers
SMILESC1=C(C2=NN=NN2C=C1Br)[N+](=O)[O-]
InChIInChI=1S/C5H2BrN5O2/c6-3-1-4(11(12)13)5-7-8-9-10(5)2-3/h1-2H
InChIKeyNXTXSMJQRBVECE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine: Bifunctional Scaffold for Medicinal Chemistry


6-Bromo-8-nitrotetrazolo[1,5-a]pyridine (CAS 16098-20-7) is a heterocyclic compound consisting of a pyridine ring fused to a tetrazole moiety, substituted with a bromine atom at the 6-position and a nitro group at the 8-position . Its molecular formula is C₅H₂BrN₅O₂ with a molecular weight of approximately 244.01 g/mol [1]. The tetrazolo[1,5-a]pyridine scaffold serves as a bioisostere of the carboxylic acid functional group, enabling applications in drug design [2].

Orthogonal bromo and nitro reactive handles
Supplier-classified protein degrader building block
Tetrazolo[1,5-a]pyridine bioisostere of carboxylic acid

Unique Substitution Pattern of 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine


Tetrazolo[1,5-a]pyridine derivatives exhibit widely varying reactivity and physicochemical properties depending on the nature and position of substituents. The introduction of nitro and methyl groups or a bromine atom at positions 5, 6, 7, or 8 exerts completely different influences on the tetrazole–azide tautomeric equilibrium, a critical determinant of reactivity in subsequent chemical transformations [1]. Furthermore, the specific combination of a bromo substituent at position 6 and a nitro group at position 8 in this compound creates a unique orthogonal reactivity profile: the bromine atom enables palladium-catalyzed cross-coupling reactions for C–C bond formation, while the nitro group provides a handle for reduction to an amine or participation in nucleophilic aromatic substitution . Substituting an analog lacking either functional group, or bearing substituents at different positions, would fundamentally alter the synthetic tractability and downstream derivatization pathways, rendering the compound unsuitable for applications requiring this precise bifunctional architecture.

Positional isomers (e.g., 6-nitro analog) may shift tetrazole–azide tautomeric equilibrium, altering reactivity profiles.
Analogs lacking bromo or nitro groups lose orthogonal bifunctional reactivity, limiting sequential derivatization scope.

Differentiating 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine from Analogs


8-Nitro vs. 6-Nitro Tautomeric Equilibrium

The 6-nitro- and 8-nitro- substituents in the tetrazolo[1,5-a]pyridine system exert completely different influences on the tetrazole–azide tautomeric equilibrium [1]. This equilibrium directly impacts the reactivity of the fused heterocyclic system, as the azide and tetrazole forms participate in distinct reaction manifolds. The presence of both a bromine atom at position 6 and a nitro group at position 8 in this compound represents a specific substitution pattern whose tautomeric behavior differs from that of the 6-nitro positional isomer.

Tautomeric Equilibrium
Class-level inference
8-nitro vs. 6-nitro shift equilibrium (qualitative)
Reactivity profiles may differ; experimental verification needed
No quantitative constant reported
Tautomerism Computational Chemistry Reactivity Prediction

Orthogonal Bromo and Nitro Handles

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine contains two chemically orthogonal functional groups: a bromine atom at position 6 and a nitro group at position 8 . The bromo substituent enables further functionalization via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings . Simultaneously, the nitro group offers opportunities for reduction to a primary amine or participation in nucleophilic aromatic substitution (SNAr) reactions .

Reactive Handles
Class-level inference
2 orthogonal handles (6-Br, 8-NO₂)
Supports sequential derivatization without protecting group steps
vs. 1 handle in Br-only analog
Cross-Coupling Nucleophilic Aromatic Substitution Medicinal Chemistry

Protein Degrader Building Block Classification

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine is explicitly categorized by commercial suppliers within the 'Protein Degrader Building Blocks' product family . This classification reflects the compound's structural suitability for incorporation into heterobifunctional degraders such as PROTACs (Proteolysis Targeting Chimeras), where the tetrazolo[1,5-a]pyridine core may serve as a ligand for E3 ligase recruitment or as a linker component.

Degrader Building Block
Supplier classification
Target: classified as protein degrader building block
Comparator: not similarly classified
Reported as relevant to PROTAC synthesis; verify supplier catalog
Based on commercial catalog classification
PROTAC Targeted Protein Degradation Chemical Biology

Application Scenarios for 6-Bromo-8-nitrotetrazolo[1,5-a]pyridine


PROTAC Linker & E3 Ligand Scaffold

6-Bromo-8-nitrotetrazolo[1,5-a]pyridine is commercially classified as a protein degrader building block , making it directly applicable to the synthesis of PROTACs and molecular glues. The bromo substituent enables conjugation to target-protein-binding moieties via cross-coupling, while the nitro group can be reduced to an amine for attachment to E3 ligase ligands, facilitating the construction of heterobifunctional degraders.

Sequential Derivatization for Library Synthesis

The orthogonal reactivity of the 6-bromo and 8-nitro substituents enables chemoselective, sequential functionalization without protecting group strategies . This compound is ideally suited for generating diverse tetrazolo[1,5-a]pyridine libraries through iterative cross-coupling (at the bromo position) followed by reduction or SNAr (at the nitro position), supporting structure-activity relationship (SAR) campaigns in medicinal chemistry programs.

Carboxylic Acid Bioisostere in Drug Design

The tetrazolo[1,5-a]pyridine scaffold functions as a metabolically stable bioisostere of the carboxylic acid group . This compound provides a rigid, planar aromatic framework for replacing carboxylates in lead compounds, potentially improving membrane permeability and metabolic stability while retaining key hydrogen-bonding interactions. The bromo and nitro substituents offer additional vectors for tuning physicochemical properties and binding affinity.

Application
Selection Property
Validation Focus
PROTAC synthesis
Bifunctional handle pair (Br, NO₂)
Linker attachment efficiency review
Library synthesis (SAR)
Orthogonal reactivity
Stepwise derivatization yield review
Carboxylic acid bioisostere
Tetrazole scaffold
Permeability & metabolic stability profiling

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